

Spectroscopic Profile of 3-Benzylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Benzylazetidine

Cat. No.: B1285715

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Benzylazetidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of **3-Benzylazetidine** is supported by a combination of spectroscopic techniques. The key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Benzylazetidine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.35 - 7.20	m	-	5H	Ar-H
3.65	t	7.5	2H	N-CH ₂ (azetidine ring)
3.05	t	7.5	2H	N-CH ₂ (azetidine ring)
2.85	d	7.0	2H	Ph-CH ₂
2.70 - 2.60	m	-	1H	CH (azetidine ring)

Table 2: ¹³C NMR Spectroscopic Data for **3-Benzylazetidine**

Chemical Shift (δ) ppm	Assignment
140.5	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
126.2	Ar-CH
56.0	N-CH ₂ (azetidine ring)
40.8	Ph-CH ₂
35.5	CH (azetidine ring)

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for **3-Benzylazetidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060, 3025	Medium	Aromatic C-H stretch
2920, 2850	Strong	Aliphatic C-H stretch
1600, 1495, 1450	Medium	Aromatic C=C stretch
1120	Strong	C-N stretch
740, 700	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for **3-Benzylazetidine**

m/z	Relative Intensity (%)	Assignment
147	40	[M] ⁺ (Molecular Ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
56	30	[C ₃ H ₆ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **3-Benzylazetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

- Sample Preparation: Approximately 10-20 mg of **3-Benzylazetidine** was dissolved in 0.7 mL of CDCl₃.

- ^1H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation: A small drop of neat **3-Benzylazetidine** was placed directly on the diamond ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum was collected prior to the sample measurement.

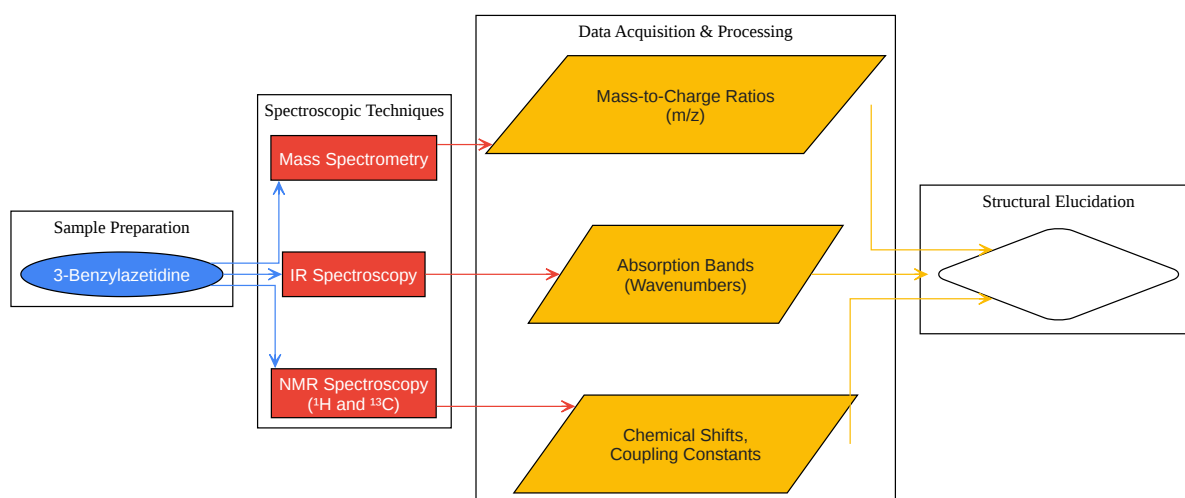
Mass Spectrometry (MS)

Mass spectral data were obtained using an Agilent 7890B Gas Chromatography system coupled to a 5977B Mass Selective Detector (GC-MS) with an electron ionization (EI) source.

- Sample Introduction: A dilute solution of **3-Benzylazetidine** in dichloromethane was injected into the GC.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analysis: The mass spectrum was scanned over a mass range of m/z 40-500.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Benzylazetidine**.



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General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com